

An In-depth Technical Guide to the Meissner Effect Claims in LK-99

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LK-60

Cat. No.: B12366833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In July 2023, a series of preprint papers from a South Korean research team claimed the discovery of a room-temperature, ambient-pressure superconductor, LK-99. A central pillar of this claim was the observation of partial levitation, attributed to the Meissner effect—a hallmark of superconductivity. This assertion triggered a global race to replicate the findings. However, extensive experimental and theoretical investigations have largely refuted the initial claims. The scientific consensus, as of late 2023, is that LK-99 is not a superconductor, and the observed magnetic phenomena can be explained by other material properties, primarily impurities. This guide provides a detailed technical overview of the original claims, the experimental protocols for synthesis and measurement, a summary of the quantitative data from replication efforts, and the alternative explanations that have led to the current scientific understanding.

The Original LK-99 Claim: A Room-Temperature Meissner Effect?

The initial papers by Sukbae Lee, Ji-Hoon Kim, and colleagues described LK-99, a copper-substituted lead-apatite with the approximate formula $Pb_{10-x}Cu_x(PO_4)_6O$, as a superconductor at temperatures up to 400 K (127°C). Their evidence included measurements of zero resistivity and, most visually compelling, a video showing a sample of LK-99 partially levitating over a

magnet. This levitation was presented as proof of the Meissner effect, where a superconductor expels all magnetic fields from its interior.

However, experts quickly noted that the observed "partial levitation," where one end of the sample remained in contact with the magnet, is not characteristic of the stable, full levitation produced by the Meissner effect in true superconductors. This observation could also be explained by strong diamagnetism or weak ferromagnetism.

Claimed Superconducting Properties

The original authors reported several key properties indicating superconductivity, which are summarized in the table below. It is crucial to note that these values have not been successfully replicated by independent research groups.

Parameter	Claimed Value (Original LK-99 Papers)	Notes
Critical Temperature (T _c)	≥ 400 K (127 °C)	The temperature at which the material supposedly transitions to a superconducting state.
Magnetic Behavior	Meissner Effect (Partial Levitation)	The primary visual evidence presented for superconductivity.
Magnetic Susceptibility	Strong Diamagnetism	Claimed to be thousands of times greater than highly diamagnetic materials like graphite.
Structural Change	0.48% Volume Shrinkage	Attributed to the substitution of Pb ²⁺ ions with smaller Cu ²⁺ ions, creating internal stress believed to induce superconductivity.

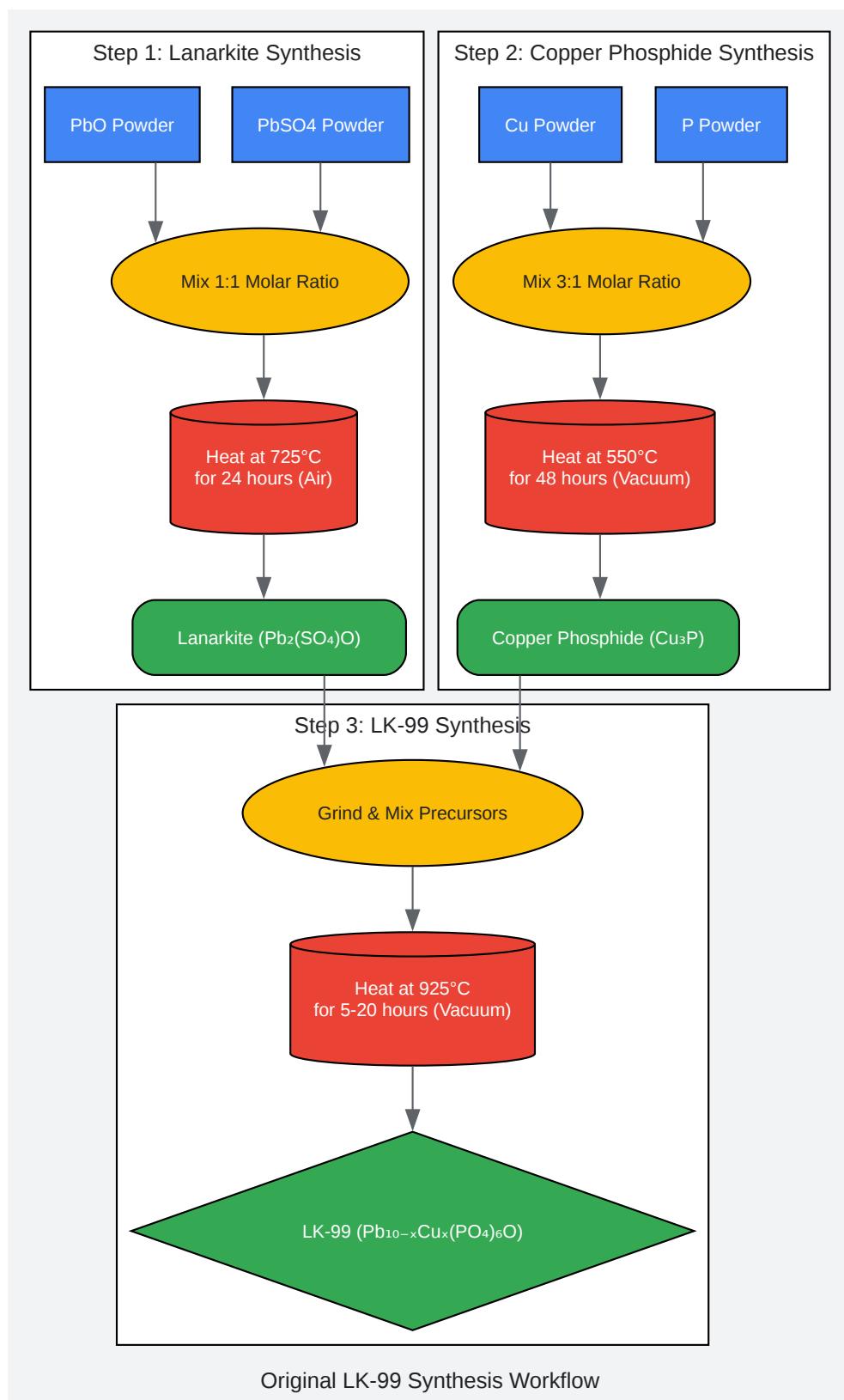
Experimental Protocols

The synthesis of LK-99 and the verification of its properties involve multi-step solid-state chemistry and sensitive physical measurements.

Synthesis of LK-99 (Original Protocol)

The synthesis method described by the original authors is a three-step solid-state reaction. The lack of precise detail in the original papers was a significant challenge for replication efforts.

Step 1: Synthesis of Lanarkite ($\text{Pb}_2(\text{SO}_4)\text{O}$)


- Reactants: Lead(II) oxide (PbO) and lead(II) sulfate ($\text{Pb}(\text{SO}_4)$) powders.
- Procedure: Mix the powders in a 1:1 molar ratio.
- Heating: Heat the mixture in an alumina crucible at 725°C for 24 hours in the presence of air.
- Reaction: $\text{PbO} + \text{Pb}(\text{SO}_4) \rightarrow \text{Pb}_2(\text{SO}_4)\text{O}$

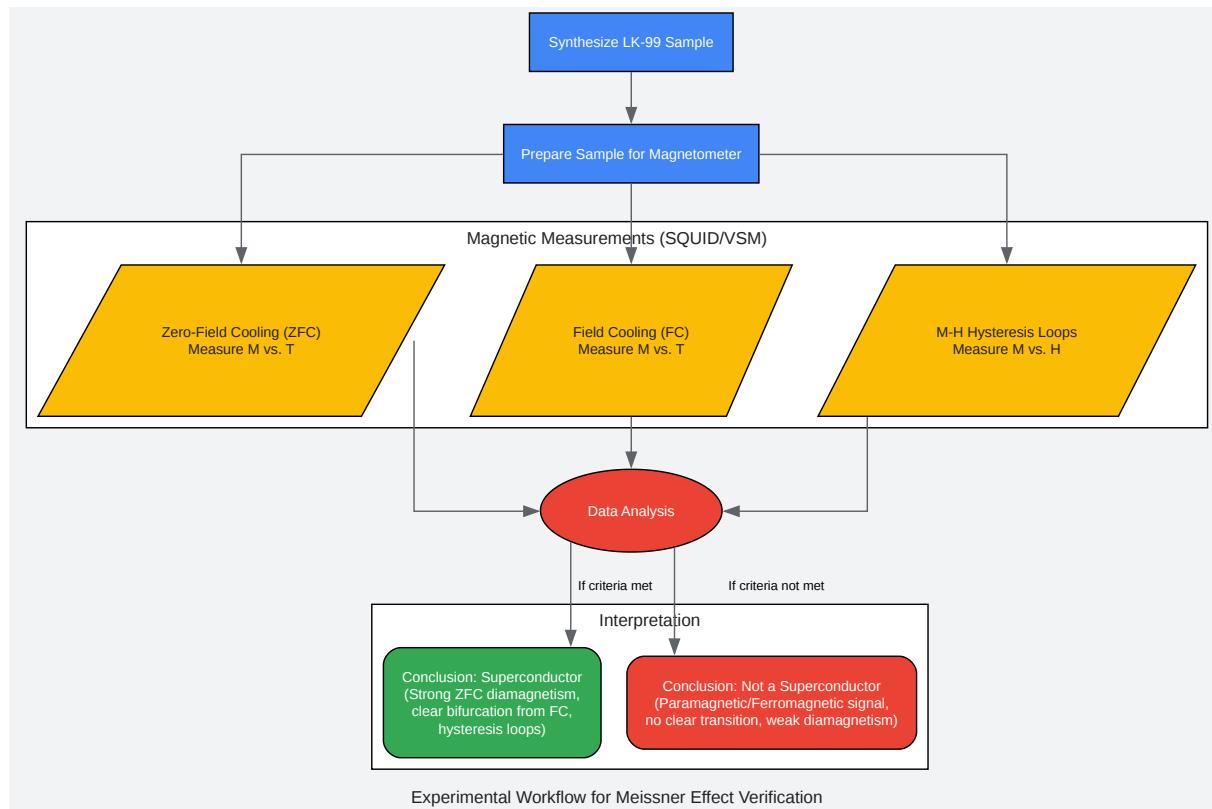
Step 2: Synthesis of Copper(I) Phosphide (Cu_3P)

- Reactants: Copper (Cu) and Phosphorus (P) powders.
- Procedure: Mix the powders in a 3:1 molar ratio.
- Heating: Seal the mixture in a tube under vacuum and heat at 550°C for 48 hours.
- Reaction: $3\text{Cu} + \text{P} \rightarrow \text{Cu}_3\text{P}$

Step 3: Final Synthesis of LK-99 ($\text{Pb}_{10-x}\text{Cu}_x(\text{PO}_4)_6\text{O}$)

- Reactants: Lanarkite and Copper(I) Phosphide powders.
- Procedure: Grind the precursors into a powder and mix them in a 1:1 molar ratio.
- Heating: Seal the mixture in a vacuum-sealed quartz tube and heat at 925°C for 5-20 hours.
- Result: The final product is a solid, dark-gray material, LK-99.

[Click to download full resolution via product page](#)


Caption: Flowchart of the original three-step solid-state synthesis protocol for LK-99.

Protocol for Magnetic Property Measurement

Verifying a true Meissner effect requires careful magnetic susceptibility measurements, typically using a SQUID (Superconducting Quantum Interference Device) or VSM (Vibrating Sample Magnetometer).

Key Measurement Procedures:

- Zero-Field Cooling (ZFC):
 - The sample is cooled to a low temperature (e.g., 5 K) in the absence of an external magnetic field.
 - A small magnetic field (e.g., 25-200 Oe) is then applied.
 - The magnetic moment of the sample is measured as the temperature is slowly increased.
 - A superconductor will exhibit a strong diamagnetic (negative) signal as it expels the magnetic field upon warming through its critical temperature.
- Field Cooling (FC):
 - The sample is cooled from above its supposed critical temperature to a low temperature while in the presence of an external magnetic field.
 - The magnetic moment is measured as the sample cools.
 - In a superconductor, the magnetic flux is trapped inside, leading to a much weaker diamagnetic signal compared to the ZFC measurement.
- Magnetic Hysteresis (M-H) Loops:
 - At a constant temperature below the critical temperature, the external magnetic field is swept from positive to negative and back.
 - The sample's magnetization is measured. A Type-II superconductor will show a characteristic hysteresis loop, which is a key indicator of superconductivity.

[Click to download full resolution via product page](#)

Caption: Workflow for verifying the Meissner effect in a material sample like LK-99.

Replication Crisis and Quantitative Findings

Numerous independent research groups worldwide attempted to replicate the synthesis and measurements of LK-99. The overwhelming consensus from these studies was a failure to reproduce the claimed superconductivity. Instead, the results pointed towards a multiphase material where impurities, not the LK-99 compound itself, were responsible for the observed behaviors.

The Role of Copper Sulfide (Cu_2S)

A key finding from replication studies was the ubiquitous presence of copper sulfide (Cu_2S) as an impurity in the synthesized samples. This impurity arises from the reaction between the precursors. Crucially, Cu_2S undergoes a first-order structural phase transition at around 385–400 K. This transition is accompanied by a sharp, dramatic drop in resistivity by several orders of magnitude, which could be easily mistaken for the resistivity drop of a superconducting transition.

Summary of Magnetic Measurement Data from Replication Studies

The magnetic properties of replicated LK-99 samples were found to be inconsistent with superconductivity. Pure, single-crystal samples of LK-99 were found to be insulators. The magnetic signals in multiphase samples were attributed to a combination of diamagnetism and ferromagnetism.

Study / Group	Measurement Technique	Applied Field	Key Findings	Magnetic Susceptibility (χ)	Conclusion
Peking University	SQUID	-	Observed weak soft ferromagnetic components.	-	Ferromagnetic, not superconductivity, explains the "half levitation".
Indian National Physical Laboratory	SQUID	-	First sample was not diamagnetic. Purer second sample was diamagnetic but not superconducting.	-	No evidence of superconductivity.
Various (Consensus)	SQUID, VSM	25-500 Oe	Samples are typically diamagnetic but do not show the characteristic bifurcation between ZFC and FC curves expected for a superconductor.	At 315 K, $\chi \approx -0.23$ (Insulator-like behavior)	Not a superconductor. The behavior is consistent with a resistive diamagnetic material.
CAS Institute of Physics	-	-	Observed properties are due to the	-	LK-99 is not a superconductor.

structural
transition of
 Cu_2S
impurities.

Alternative Explanations for the "Meissner Effect"

The partial levitation observed in the original LK-99 video is now understood to be a consequence of magnetic forces other than the Meissner effect.

- **Diamagnetism:** All materials exhibit some level of diamagnetism, a weak repulsion from magnetic fields. While the original authors claimed LK-99's diamagnetism was exceptionally strong, replication studies found it to be within the range of known non-superconducting materials.
- **Ferromagnetism:** The presence of ferromagnetic impurities can cause a sample to be attracted to a magnet. The combination of a sample's shape (anisotropy) and weak ferromagnetism can result in it standing on one end on a magnet, mimicking the appearance of partial levitation. Several replication studies confirmed the presence of soft ferromagnetic components in their samples.

[Click to download full resolution via product page](#)

Caption: The logical progression from the initial LK-99 claim to the scientific consensus.

Conclusion

The investigation into LK-99's superconductivity claims serves as a powerful case study in the scientific method's self-correcting nature. While the initial reports generated immense excitement, the global scientific community's rapid and rigorous replication efforts demonstrated that the observed phenomena were not due to room-temperature superconductivity. The "Meissner effect" was shown to be a misinterpretation of standard magnetic properties arising from a complex, multiphase material. The sharp drop in resistivity, another key piece of evidence, was convincingly attributed to a phase transition in the Cu₂S impurity, which is a common byproduct of the synthesis process. The consensus is that pure LK-99 is an insulator, not a superconductor. This episode underscores the critical importance of reproducibility, peer review, and cautious interpretation of extraordinary claims in scientific research.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Meissner Effect Claims in LK-99]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12366833#understanding-the-meissner-effect-in-lk-99-claims\]](https://www.benchchem.com/product/b12366833#understanding-the-meissner-effect-in-lk-99-claims)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com